molecular formula C5H7N3O2 B13122286 ethyl 1H-1,2,4-triazole-1-carboxylate

ethyl 1H-1,2,4-triazole-1-carboxylate

Cat. No.: B13122286
M. Wt: 141.13 g/mol
InChI Key: QTHLPTXTWDTGLT-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2,4-triazole-1-carboxylate is a heterocyclic organic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1H-1,2,4-triazole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide under acidic conditions to form the triazole ring. Another method includes the cyclization of ethyl β-oxalamidrazone with carboxylic acid chlorides in the presence of anhydrous pyridine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted techniques to enhance reaction rates and yields. This method involves the use of toluene as a solvent and primary or secondary amines as reactants under neutral conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and amines are typical reagents for substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to antibacterial, antifungal, and anticancer effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .

Comparison with Similar Compounds

Ethyl 1H-1,2,4-triazole-1-carboxylate is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:

This compound stands out due to its versatility in chemical reactions and its broad range of applications in various scientific fields.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

ethyl 1,2,4-triazole-1-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-6-3-7-8/h3-4H,2H2,1H3

InChI Key

QTHLPTXTWDTGLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=NC=N1

Origin of Product

United States

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